molecular formula C18H24O2 B13915107 (13S)-17-hydroxy-13-methyl-2,8,9,10,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one

(13S)-17-hydroxy-13-methyl-2,8,9,10,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one

Cat. No.: B13915107
M. Wt: 272.4 g/mol
InChI Key: HFLHHQWDPZNOPI-KXGAMWBWSA-N
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Description

17-Hydroxyestra-4,6-dien-3-one is a steroidal compound with the molecular formula C18H24O2. It is a derivative of estradiol and is known for its significant biological activities. This compound is of interest in various fields, including medicinal chemistry, endocrinology, and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17-Hydroxyestra-4,6-dien-3-one typically involves multiple steps, starting from simpler steroidal precursors. One common method involves the oxidation of estradiol derivatives followed by selective reduction and functional group transformations. The reaction conditions often include the use of strong oxidizing agents such as Jones reagent and reducing agents like sodium borohydride .

Industrial Production Methods: Industrial production of 17-Hydroxyestra-4,6-dien-3-one may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps like crystallization and purification through chromatography to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: 17-Hydroxyestra-4,6-dien-3-one undergoes various chemical reactions, including:

    Oxidation: Conversion to ketones or aldehydes using oxidizing agents.

    Reduction: Formation of alcohols or alkanes using reducing agents.

    Substitution: Introduction of different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Jones reagent, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, organometallic reagents.

Major Products: The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of the original compound .

Scientific Research Applications

17-Hydroxyestra-4,6-dien-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 17-Hydroxyestra-4,6-dien-3-one involves its interaction with steroid hormone receptors, particularly estrogen receptors. Upon binding to these receptors, it can modulate gene expression and influence various physiological processes. The compound’s effects are mediated through pathways involving receptor activation, signal transduction, and transcriptional regulation .

Comparison with Similar Compounds

  • 17alpha-Methyl-17beta-hydroxyandrosta-4,6-dien-3-one
  • Megestrol
  • 6-dehydrotestosterone
  • Nomegestrol
  • Altrenogest

Comparison: Compared to similar compounds, 17-Hydroxyestra-4,6-dien-3-one is unique due to its specific structural features and biological activity. Its hydroxyl group at the 17th position and the double bonds at the 4th and 6th positions confer distinct chemical reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and therapeutic applications.

Properties

Molecular Formula

C18H24O2

Molecular Weight

272.4 g/mol

IUPAC Name

(13S)-17-hydroxy-13-methyl-2,8,9,10,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2,4,10,13-17,20H,3,5-9H2,1H3/t13?,14?,15?,16?,17?,18-/m0/s1

InChI Key

HFLHHQWDPZNOPI-KXGAMWBWSA-N

Isomeric SMILES

C[C@]12CCC3C4CCC(=O)C=C4C=CC3C1CCC2O

Canonical SMILES

CC12CCC3C4CCC(=O)C=C4C=CC3C1CCC2O

Origin of Product

United States

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